Isopropylamine dodecylbenzenesulfonate
Description
Introduction to Isopropylamine Dodecylbenzenesulfonate
Chemical Nomenclature and Structural Characteristics
This compound is systematically named 2-dodecylbenzenesulfonic acid; propan-2-amine under IUPAC guidelines. Its molecular formula is $$ \text{C}{21}\text{H}{39}\text{NO}{3}\text{S} $$, with a molecular weight of 385.6 g/mol. The compound is a salt formed via neutralization of dodecylbenzenesulfonic acid ($$ \text{C}{18}\text{H}{30}\text{O}{3}\text{S} $$) with isopropylamine ($$ \text{C}{3}\text{H}{9}\text{N} $$).
Structural Features:
- Hydrophobic tail : A dodecyl chain ($$ \text{C}{12}\text{H}{25} $$) attached to a benzene ring.
- Hydrophilic head : A sulfonate group ($$ -\text{SO}_{3}^{-} $$) at the para position of the benzene ring.
- Counterion : Isopropylamine ($$ (\text{CH}{3}){2}\text{CHNH}_{3}^{+} $$) neutralizing the sulfonic acid group.
The SMILES notation for the compound is CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)N, while its InChI key is UYLNXHPPEWDOLL-UHFFFAOYSA-N.
Table 1: Molecular Properties of this compound
Historical Context and Discovery Timeline
The development of this compound is intertwined with the evolution of synthetic surfactants. In the 1930s, branched alkylbenzene sulfonates (BAS) dominated detergent markets due to their efficacy in hard water. However, their poor biodegradability led to environmental concerns, prompting a shift toward linear alkylbenzene sulfonates (LAS) in the 1960s. This compound emerged as part of this transition, leveraging linear alkyl chains for improved environmental compatibility.
Key Milestones:
- 1930s–1940s : Commercialization of BAS surfactants derived from propylene tetramer.
- 1960s : Shift to LAS surfactants, including salts like this compound, to address biodegradability issues.
- Late 20th century : Adoption of continuous sulfonation reactors (e.g., falling film reactors) for scalable production.
The compound’s synthesis methodology reflects advancements in sulfonation technology, which replaced batch processes with continuous systems for higher efficiency.
Properties
Molecular Formula |
C21H39NO3S |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
dodecyl benzenesulfonate;propan-2-amine |
InChI |
InChI=1S/C18H30O3S.C3H9N/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;1-3(2)4/h11-13,15-16H,2-10,14,17H2,1H3;3H,4H2,1-2H3 |
InChI Key |
WJRMGBWBIGOIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.CC(C)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Reactant Preparation : DBSA (95% purity) is dissolved in a solvent such as toluene or deionized water. Isopropylamine is added gradually to avoid excessive heat generation.
- Temperature Control : Maintain reaction temperature at 40–50°C to ensure complete neutralization while preventing thermal degradation.
- pH Adjustment : The reaction is monitored to achieve a final pH of 7–8, indicating stoichiometric equivalence.
Table 1: Optimization of Neutralization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (DBSA:IPA) | 1:1.05 | Prevents residual acidity |
| Reaction Temperature | 45 ± 5°C | Maximizes reaction rate |
| Stirring Time | 3–5 hours | Ensures homogeneity |
Industrial batches using this method achieve yields exceeding 92% with residual isopropylamine levels below 0.5%.
Solvent-Assisted Synthesis
Aqueous and organic solvent systems are employed to enhance reaction efficiency:
Aqueous Phase Synthesis
Organic Solvent Method
- Solvents : Toluene or n-butanol (10–15% w/w) dissolve DBSA before amine addition.
- Post-Processing : Solvent removal via vacuum distillation yields 98% pure IDBS.
Table 2: Solvent System Comparison
| Solvent | Reaction Time (h) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Water | 4.5 | 92.3 | Low |
| Toluene | 3.2 | 98.1 | High |
| Ethanol | 5.1 | 94.7 | Moderate |
Solvent-Free Melt Process
Large-scale production often employs solvent-free techniques to minimize waste:
- Melt Mixing : DBSA and isopropylamine are combined at 60–70°C with high-shear mixing.
- Degassing : Volatile byproducts are removed under reduced pressure (0.1–0.5 bar).
This method reduces production costs by 18% compared to solvent-based routes but requires precise temperature control to avoid side reactions.
Purification and Stabilization
Crude IDBS is refined through:
- Crystallization : Recrystallization from ethanol/water mixtures removes unreacted amines.
- Additive Incorporation : Monoethanolamine (0.1–0.5% w/w) prevents oxidation during storage.
Table 3: Purity Analysis of IDBS Batches
| Purification Method | Residual DBSA (%) | Residual IPA (%) |
|---|---|---|
| Crystallization | 0.8 | 0.3 |
| Vacuum Drying | 1.2 | 0.7 |
| Spray Drying |
Chemical Reactions Analysis
Isopropylamine dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonates to sulfides.
Scientific Research Applications
Industrial Cleaning Agents
Isopropylamine dodecylbenzenesulfonate is extensively used in industrial cleaning formulations. Its ability to reduce surface tension makes it effective in removing dirt, grease, and oils from surfaces. It is often incorporated into:
- Degreasers : Used in automotive and machinery maintenance to remove heavy oils.
- Surface Cleaners : Effective in cleaning various surfaces in industrial settings.
Table 1: Properties of this compound in Cleaning Applications
| Property | Value |
|---|---|
| Appearance | Clear brown liquid |
| pH (2% aqueous solution) | 3.0 - 6.0 |
| Activity % | Minimum 90 |
| Solubility | Excellent in water |
Emulsification in Paints and Coatings
In the paint and coatings industry, this compound serves as an emulsifier. It helps stabilize emulsions, ensuring uniform distribution of pigments and other components within the formulation. This property is crucial for achieving consistent quality in:
- Latex Paints : Enhances stability and performance.
- Solvent-based Coatings : Improves mixing and application properties.
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor in various applications. It forms protective films on metal surfaces, thereby reducing the rate of corrosion. Key applications include:
- Metalworking Fluids : Used to protect tools and machinery from rust during machining processes.
- Oilfield Applications : Acts as a corrosion inhibitor for equipment exposed to harsh environments.
Agricultural Applications
In agriculture, this compound is utilized as a surfactant in pesticide formulations. It enhances the effectiveness of pesticide delivery by improving spreadability and adherence to plant surfaces. This results in better pest control outcomes.
Case Study: Pesticide Efficacy Enhancement
A study demonstrated that incorporating this compound into pesticide formulations significantly improved the coverage and retention of active ingredients on leaf surfaces, leading to enhanced pest control efficacy compared to formulations without surfactants .
Personal Care Products
The compound is also found in personal care products such as shampoos and body washes due to its surfactant properties that aid in cleansing and foaming. Its mildness makes it suitable for use on skin and hair.
Table 2: Usage Concentrations in Personal Care Products
| Product Type | Typical Concentration (%) |
|---|---|
| Shampoos | Up to 5% |
| Body Washes | Up to 10% |
Environmental Applications
Research has shown that this compound can be effective in bioremediation processes, particularly for removing contaminants from wastewater. Its surfactant properties help solubilize pollutants, making them more accessible for microbial degradation .
Mechanism of Action
The mechanism of action of isopropylamine dodecylbenzenesulfonate involves its surfactant properties, which allow it to reduce surface tension and interact with lipid membranes. This interaction can lead to the disruption of cell membranes, resulting in cell lysis and other effects . The compound’s molecular targets include lipid bilayers and proteins associated with cell membranes .
Comparison with Similar Compounds
Key Structural and Functional Differences
IDDBS belongs to the alkylbenzene sulfonate family, where the counterion (amine or metal) influences solubility, biodegradability, and biological activity. Below is a comparative analysis with similar compounds:
Critical Observations :
- Solubility: IDDBS exhibits superior solubility in organic solvents compared to metal-based analogues like SDBS, enhancing its utility in non-aqueous formulations .
- Biodegradability : IDDBS outperforms SDBS and DEA variants, aligning with stringent environmental regulations .
- Biological Activity : In pharmacological contexts, isopropylamine substituents (e.g., in compound 42 ) demonstrate moderate inhibitory activity (IC50 = 18 μM) compared to cyclopropylamine analogues (IC50 = 11 μM), highlighting the impact of amine choice on bioactivity .
Functional Group Impact on Performance
- Amine Basicity: The basicity of isopropylamine (pKa ~10.6) influences IDDBS’s stability in acidic environments. In contrast, diethanolamine (DEA) derivatives exhibit lower basicity, reducing their efficacy in high-pH applications .
- Surfactant Efficiency : IDDBS forms micelles at lower critical micelle concentrations (CMCs) than ammonium or sodium salts, improving its detergent properties .
Research Findings and Industrial Relevance
- Actoprotector Activity : Introduction of isopropylamine groups reduces actoprotector (anti-fatigue) activity compared to NH4<sup>+</sup> or CuSO4 substituents, limiting IDDBS’s use in pharmaceuticals .
- Cross-Reactivity : In herbicide formulations, isopropylamine-containing compounds (e.g., propazine) show 41.5% cross-reactivity with antibodies targeting triazine derivatives, suggesting structural similarities that influence detection methods .
Biological Activity
Isopropylamine dodecylbenzenesulfonate (IDS) is an anionic surfactant widely used in various industrial applications, including detergents and emulsifiers. Its biological activity has been the subject of research due to its potential effects on aquatic organisms and human health. This article explores the biological activity of IDS, focusing on its toxicity, enzymatic effects, and histopathological impacts.
This compound is characterized by its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid. This compound is often used in formulations for cleaning products due to its effectiveness in removing dirt and grease.
Aquatic Toxicity
A significant study evaluated the aquatic toxicity of IDS using gibel carp (Carassius auratus gibelio) as a model organism. The fish were exposed to varying concentrations of IDS (0 mg/L, 0.5 mg/L, 1.0 mg/L, 2.0 mg/L, 4.0 mg/L, and 8.0 mg/L) over periods of 7 to 28 days. Key findings included:
- Superoxide Dismutase (SOD) Activity : No significant changes were observed in SOD activity across all concentrations.
- Malondialdehyde (MDA) Content : MDA levels remained stable, indicating no oxidative stress.
- Glutathione Peroxidase (GSH-Px) Activity : A significant inhibition was noted, suggesting potential impairment in antioxidant defense mechanisms.
- Histopathological Changes : Liver tissues exhibited signs of damage such as nuclear migration and cell boundary blurring, indicating that while oxidative stress was not induced, cellular integrity was compromised .
| Concentration (mg/L) | Exposure Duration (days) | SOD Activity | MDA Content | GSH-Px Activity | Histopathological Changes |
|---|---|---|---|---|---|
| 0 | 7 | No change | Stable | Normal | None |
| 0.5 | 14 | No change | Stable | Inhibited | Mild damage |
| 1.0 | 21 | No change | Stable | Inhibited | Moderate damage |
| 2.0 | 28 | No change | Stable | Inhibited | Severe damage |
Human Health Effects
Exposure to IDS has been associated with various acute and chronic health effects:
- Acute Effects : Contact with skin or eyes can cause irritation and burns. Inhalation may lead to respiratory issues such as coughing and wheezing .
- Chronic Effects : Long-term exposure could potentially lead to more severe health issues, although specific chronic effects remain less documented .
Enzymatic Activity
Research indicates that IDS does not significantly affect liver enzymatic activities related to oxidative stress but may disrupt other metabolic processes:
- Liver Enzymes : Studies have shown no significant alterations in superoxide dismutase activity; however, GSH-Px activity was notably inhibited . This suggests that while oxidative stress markers remain stable, other enzymatic functions may be impaired.
Case Studies
- Case Study on Gibel Carp : The study highlighted above provides critical insights into the sub-lethal effects of IDS on aquatic life, revealing that even at low concentrations, there can be significant histopathological changes without inducing oxidative stress.
- Industrial Exposure Reports : Various reports from industrial settings have documented cases of skin and respiratory irritation among workers handling products containing IDS. These findings emphasize the need for proper safety measures when using this compound in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
